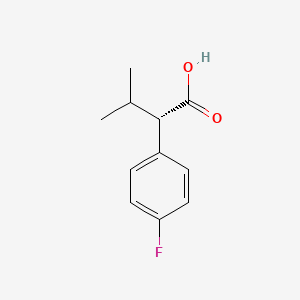

(S)-2-(4-Fluorophenyl)-3-methylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(4-fluorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQLHBYGMUXCEW-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601335367 | |

| Record name | (S)-2-(4-Fluorophenyl)-3-methylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55332-37-1 | |

| Record name | (S)-2-(4-Fluorophenyl)-3-methylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: (S)-2-(4-Fluorophenyl)-3-methylbutanoic Acid

Core Identity & Application Guide for Drug Development

Executive Summary

(S)-2-(4-Fluorophenyl)-3-methylbutanoic acid is a critical chiral building block, most notably serving as the strategic starting material for the synthesis of Daclatasvir (BMS-790052) , a first-in-class NS5A replication complex inhibitor used in the treatment of Hepatitis C Virus (HCV).

Its structural uniqueness lies in the steric bulk of the isopropyl group adjacent to the chiral center, which provides the necessary conformational lock for the biological activity of the final drug. This guide outlines the physicochemical properties, industrial-scale synthetic routes, and rigorous quality control protocols required for its use in GMP environments.

Part 1: Physicochemical Profile

The following data aggregates confirmed experimental values and computed properties essential for handling and specification setting.

| Property | Specification / Value |

| IUPAC Name | (2S)-2-(4-fluorophenyl)-3-methylbutanoic acid |

| Common Name | (S)-4-Fluoro-α-isopropylphenylacetic acid |

| CAS Number | 55332-37-1 (S-isomer); 1181574-74-2 (Racemic) |

| Molecular Formula | C₁₁H₁₃FO₂ |

| Molecular Weight | 196.22 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water |

| Chirality | (S)-Enantiomer (L-configuration relative to glyceraldehyde) |

| pKa (Predicted) | ~4.2 (Carboxylic acid) |

| Key Application | Intermediate for Daclatasvir (Daklinza®) |

Part 2: Synthetic Routes & Process Chemistry[3]

The Challenge of Chirality

Direct asymmetric alkylation of 4-fluorophenylacetic acid is chemically challenging due to the potential for racemization and the difficulty of installing the bulky isopropyl group with high enantiomeric excess (ee). Therefore, the industrial "Process of Record" typically relies on Classical Resolution or Enzymatic Resolution .

Route A: Classical Resolution (Industrial Standard)

This route is favored for its scalability and cost-effectiveness. It involves synthesizing the racemic acid followed by chiral resolution using a chiral amine.

Mechanism:

-

Alkylation: 4-Fluorophenylacetic acid is alkylated with isopropyl bromide (or iodide) using a strong base (LDA or NaHMDS) to form the racemic intermediate.

-

Salt Formation: The racemic acid is treated with a chiral resolving agent, typically (S)-(-)-1-Phenylethylamine or Cinchonidine .

-

Diastereomeric Crystallization: The (S,S)-salt is less soluble and crystallizes out, leaving the (R)-isomer in the mother liquor.

-

Acid Release: The salt is cleaved with dilute HCl to yield the pure (S)-acid.

Synthesis Workflow Diagram

Figure 1: Industrial synthesis pathway highlighting the classical resolution step used to isolate the active (S)-enantiomer.

Part 3: Experimental Protocols

Protocol: Chemical Resolution of Racemic Acid

Note: This protocol assumes the starting material is the racemic acid.

Reagents:

-

Racemic 2-(4-fluorophenyl)-3-methylbutanoic acid (1.0 eq)

-

(S)-(-)-1-Phenylethylamine (0.6 - 1.0 eq)

-

Solvent: Ethanol/Water (9:1) or Isopropanol

Step-by-Step Methodology:

-

Dissolution: Charge 100g of racemic acid into a reactor. Add 500 mL of Ethanol/Water (9:1) mixture. Heat to 60°C to ensure complete dissolution.

-

Amine Addition: Slowly add (S)-(-)-1-Phenylethylamine (0.6 eq) dropwise over 30 minutes while maintaining temperature at 60°C. Causality: Slow addition prevents rapid precipitation of amorphous solids, favoring crystalline growth.

-

Crystallization: Cool the mixture slowly to 20°C over 4 hours (ramp rate: 10°C/hour). Stir at 20°C for an additional 2 hours.

-

Filtration: Filter the white precipitate. Wash the cake with cold Ethanol (50 mL).

-

Recrystallization (Optional): If chiral purity is <98% ee, recrystallize the salt again from Ethanol.

-

Salt Break: Suspend the wet cake in Ethyl Acetate (300 mL) and water (100 mL). Add 1N HCl until the aqueous layer pH is <2.

-

Isolation: Separate the organic layer. Extract the aqueous layer once more with Ethyl Acetate. Combine organics, dry over MgSO₄, and concentrate in vacuo to yield the target (S)-acid.

Protocol: Chiral Purity Determination (HPLC)

Trust in the synthesis requires validation via Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm.

-

Temperature: 25°C.

-

Expected Retention:

-

(R)-Isomer: ~8.5 min (Typical, confirm with standard)

-

(S)-Isomer: ~11.2 min (Typical, confirm with standard)

-

Part 4: Quality Control & Decision Logic

Ensuring the material meets the stringent requirements for Daclatasvir synthesis requires a robust QC workflow.

Figure 2: Quality Control Decision Tree ensuring enantiomeric and chemical purity before downstream processing.

References

-

Process Development of Daclatasvir: Scott, R. W., et al. (2011). "Process Development and Scale-Up of the HCV NS5A Inhibitor BMS-790052." Organic Process Research & Development, 15(5), 1217–1228.

-

General Synthesis of Alpha-Aryl Acids: Patel, R. N. (2008). "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews, 252(5-7), 659-701. (Discusses enzymatic resolution alternatives).

-

Compound Data & Safety: PubChem Compound Summary for CAS 55332-37-1.

Sources

An In-depth Technical Guide to the Physical Properties of (S)-2-(4-Fluorophenyl)-3-methylbutanoic Acid

Abstract

This technical guide provides a comprehensive overview of the known physical properties of (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid, a chiral carboxylic acid of interest in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available experimental and predicted data, detailed methodologies for its characterization, and contextual insights into the significance of these properties. While a complete experimental dataset for this specific molecule is not publicly available, this guide presents the most current information, clearly distinguishing between experimentally determined and computationally predicted values to ensure scientific integrity.

Introduction

This compound, with the CAS number 55332-37-1, is a fluorinated derivative of valeric acid.[1] Its structure, featuring a chiral center at the alpha-carbon adjacent to the carboxylic acid and a fluorine atom on the phenyl ring, makes it a valuable building block in medicinal chemistry. The fluorine substituent can significantly influence the compound's metabolic stability, lipophilicity, and binding interactions with biological targets. A thorough understanding of its physical properties is paramount for its application in drug design, formulation development, and process chemistry. This guide aims to provide a detailed examination of these characteristics.

Molecular Structure and General Information

The foundational attributes of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FO₂ | [1] |

| Molecular Weight | 196.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | JIGS Chemical Limited |

| Synonyms | (S)-α-Isopropyl-p-fluorophenylacetic acid | [2] |

Key Physical Properties: Data and Experimental Protocols

This section details the available physical property data for this compound. Each property is discussed with respect to its relevance, and standardized experimental protocols for their determination are provided to guide researchers in their own characterization efforts.

Melting Point

The melting point is a critical indicator of a crystalline solid's purity.[3] A sharp melting range typically signifies a high degree of purity, whereas a broad range can indicate the presence of impurities.

Experimental Data:

| Parameter | Value | Source |

| Melting Point | 82-85 °C | JIGS Chemical Limited |

Trustworthiness and Causality: The provided melting point is from a commercial supplier and should be considered a typical range for a substance of standard purity. The presence of even minor impurities can lead to a depression and broadening of the melting point range.[3]

Experimental Protocol for Melting Point Determination

This protocol outlines the capillary method for determining the melting point of a solid organic compound.

Diagram of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline powder to a fine consistency.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-15 °C per minute) to get an approximate melting point. This saves time in the subsequent, more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Solubility

Solubility is a fundamental property that influences a compound's bioavailability, formulation possibilities, and purification strategies. As a carboxylic acid, the solubility of this compound is expected to be pH-dependent.

Experimental Data:

| Solvent | Solubility | Source |

| Water | Slightly soluble | JIGS Chemical Limited |

| Ethanol | Soluble | JIGS Chemical Limited |

| Acetone | Soluble | JIGS Chemical Limited |

Trustworthiness and Causality: The qualitative solubility data is consistent with the structure of the molecule. The polar carboxylic acid group allows for some interaction with water, while the larger, nonpolar phenyl and isopropyl groups limit its aqueous solubility. The compound's ability to act as a hydrogen bond donor and acceptor, along with its overall polarity, facilitates its solubility in polar organic solvents like ethanol and acetone. The solubility in aqueous solutions is expected to increase significantly at higher pH values due to the formation of the more polar carboxylate salt.

Experimental Protocol for Qualitative Solubility Assessment

This protocol provides a systematic approach to determining the solubility of a compound in various solvents.

Diagram of Solubility Testing Logic

Caption: Logical Flow for Solubility Classification.

Methodology:

-

Preparation: For each solvent to be tested, add approximately 10 mg of this compound to a small test tube.

-

Solvent Addition: Add 0.5 mL of the solvent to the test tube.

-

Observation: Agitate the mixture vigorously for 1-2 minutes at room temperature.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Slightly Soluble: A noticeable amount of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

pH-Dependent Solubility: To confirm the acidic nature, test solubility in 5% aqueous sodium hydroxide and 5% aqueous sodium bicarbonate. The formation of the sodium salt should render the compound soluble in these basic solutions.

Acidity Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. This value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding.

Predicted Data:

| Parameter | Value | Source |

| pKa | 4.23 ± 0.10 | ChemicalBook (Predicted) |

Trustworthiness and Causality: This is a computationally predicted value and should be confirmed experimentally. The pKa of a carboxylic acid is influenced by the electronic effects of its substituents. The electron-withdrawing nature of the fluorine atom on the phenyl ring is expected to stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to a non-fluorinated analogue.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[4]

Diagram of Potentiometric Titration Setup

Caption: Apparatus for Potentiometric pKa Determination.

Methodology:

-

Solution Preparation: Prepare a standard solution of approximately 0.1 M sodium hydroxide (carbonate-free). Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water/methanol mixture if aqueous solubility is low) to a final concentration of about 0.01 M.

-

Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Titration: Place the analyte solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Add the standardized NaOH solution in small, precise increments from a buret.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

Optical Rotation

As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound and is essential for confirming the enantiomeric purity of a sample.

Experimental Data:

| Parameter | Value |

| Specific Rotation ([α]) | Data not available in the searched literature. |

Trustworthiness and Causality: The absence of published experimental data for the specific rotation is a significant gap in the characterization of this compound. The "(S)" designation refers to the absolute configuration at the chiral center, but it does not predict the direction (dextrorotatory, (+), or levorotatory, (-)) of the optical rotation. This must be determined experimentally.

Experimental Protocol for Determining Specific Rotation

This protocol describes the use of a polarimeter to measure the optical rotation of a chiral compound.[5]

Diagram of Polarimetry Principle

Caption: Principle of a Polarimeter.

Methodology:

-

Solution Preparation: Accurately prepare a solution of this compound of known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol).

-

Instrument Blank: Fill the polarimeter sample cell (of known path length, l, in decimeters) with the pure solvent and measure the rotation. This is the blank reading.

-

Sample Measurement: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are in the light path. Measure the observed rotation (α).

-

Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) The temperature and the wavelength of light used (commonly the sodium D-line, 589 nm) must also be reported.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational models provide valuable estimates for certain physical properties. The following data are predicted and should be used with the understanding that they require experimental verification.

| Property | Predicted Value | Source |

| Boiling Point | 283.9 ± 15.0 °C | ChemicalBook |

| Density | 1.142 ± 0.06 g/cm³ | ChemicalBook |

Conclusion

This compound is a compound with significant potential in pharmaceutical research. This guide has consolidated the currently available physical property data, highlighting both experimentally determined values for melting point and solubility, and predicted values for pKa, boiling point, and density. A critical gap remains in the experimental determination of its specific optical rotation. The detailed protocols provided herein offer a standardized framework for researchers to perform their own characterizations, ensuring data integrity and comparability across studies. As research into this and similar fluorinated compounds progresses, a more complete and experimentally validated dataset will be invaluable to the scientific community.

References

-

Capot Chemical Co., Ltd. (2017). MSDS of this compound. Retrieved from [Link]

-

JIGS Chemical Limited. (n.d.). (S)-2-(4-Fluorophenyl)-3-Methylbutyric Acid. Retrieved from [Link]

-

University of Canterbury. (n.d.). Melting point determination. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. (S)-2-(4-FLUOROPHENYL) 3-METHYLBUTYRIC ACID CAS#: 110311-45-0 [amp.chemicalbook.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Experimental and theoretical optical properties of methylammonium lead halide perovskites - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. Specific Rotation of Sugar Solution | Polarimeter Experiment Viva [apniphysics.com]

(S)-2-(4-Fluorophenyl)-3-methylbutanoic acid CAS number 55332-37-1

An In-Depth Technical Guide on: (S)-2-(4-Fluorophenyl)-3-methylbutanoic Acid (CAS 55332-37-1)

Part 1: Executive Technical Summary

This compound is a high-value chiral building block belonging to the class of

-

Ion Channel Modulators: The lipophilic isopropyl group and the metabolically stable fluorophenyl ring mimic the pharmacophores found in T-type calcium channel blockers (e.g., Mibefradil analogs) and sodium channel blockers.

-

NSAID Analogs: It shares the 2-arylpropionic acid substructure typical of profens (e.g., Naproxen, Ibuprofen), but with increased steric bulk (isopropyl vs. methyl), potentially altering COX-1/COX-2 selectivity profiles.

-

Kinase Inhibitors: Used as a chiral capping group to enforce binding pocket specificity in Aurora kinase and HDAC inhibitors.

Key Technical Challenge: The biological activity is strictly governed by the (S)-configuration at the

Part 2: Chemical Profile & Properties

| Property | Data |

| CAS Number | 55332-37-1 |

| IUPAC Name | (2S)-2-(4-fluorophenyl)-3-methylbutanoic acid |

| Molecular Formula | C₁₁H₁₃FO₂ |

| Molecular Weight | 196.22 g/mol |

| Chiral Center | C2 ( |

| Physical State | Crystalline solid or viscous oil (dependent on purity/polymorph) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

| pKa (Calc.) | ~4.5 (Carboxylic acid) |

| Key Impurities | Des-fluoro analog; 2-(4-fluorophenyl)-3-methylbutanamide; (R)-enantiomer |

Part 3: Synthetic Routes & Process Chemistry

To achieve the (S)-enantiomer, two primary strategies are employed: Classical Resolution (most scalable) and Asymmetric Alkylation (highest atom economy).

Route A: The "Classical" Resolution Pathway (Scalable)

This method first synthesizes the racemic acid and then separates the enantiomers using a chiral amine.

Step 1: Alkylation of 4-Fluorophenylacetonitrile

-

Reagents: 4-Fluorophenylacetonitrile, Isopropyl bromide, NaH (or NaOH/PTC).

-

Mechanism: S_N2 nucleophilic substitution. The benzylic anion attacks the isopropyl bromide.

-

Critical Control: Temperature must be controlled (<10°C during addition) to prevent poly-alkylation.

Step 2: Hydrolysis

-

Reagents: H₂SO₄/H₂O or NaOH/EtOH.

-

Outcome: Converts the nitrile (-CN) to the carboxylic acid (-COOH).

-

Product: rac-2-(4-Fluorophenyl)-3-methylbutanoic acid.

Step 3: Optical Resolution (The Critical Step)

-

Resolving Agent: (R)-(+)-1-Phenylethylamine (or (S)-(-)-1-Phenylethylamine).

-

Process: The racemic acid reacts with the chiral amine to form two diastereomeric salts:

-

Separation: Salt A and Salt B have different solubilities in solvents like acetone or ethanol/water. Through fractional crystallization, the desired salt precipitates.

-

Liberation: The purified salt is treated with dilute HCl to release the free (S)-acid.

Route B: Asymmetric Alkylation (Evans Auxiliary)

For high-value, small-batch synthesis, an Evans oxazolidinone auxiliary is used to induce chirality during the C-C bond formation.

-

Reagents: (S)-4-Benzyl-2-oxazolidinone, 4-Fluorophenylacetic acid, NaHMDS, Isopropyl iodide.

-

Advantage: Yields >95% ee directly without resolution.

-

Disadvantage: High cost of the auxiliary and additional steps to attach/cleave it.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Racemic Acid (Pre-cursor)

-

Charge a reactor with 4-fluorophenylacetonitrile (1.0 eq) and TBAB (Phase Transfer Catalyst, 0.05 eq).

-

Add 50% NaOH solution (3.0 eq) vigorously.

-

Dose Isopropyl bromide (1.2 eq) slowly over 2 hours, maintaining internal temp at 25-30°C.

-

Agitate for 12 hours. Monitor by HPLC for disappearance of nitrile.

-

Hydrolysis: Add ethanol and reflux with excess NaOH (5.0 eq) for 24 hours until ammonia evolution ceases.

-

Workup: Acidify with HCl to pH 1. Extract with Ethyl Acetate. Concentrate to yield the racemic crude acid.

Protocol 2: Optical Resolution to (S)-Enantiomer

This protocol assumes the use of (R)-1-Phenylethylamine to precipitate the (S)-acid salt. Note: Screening is required to confirm if the (S)-(R) or (S)-(S) pair is the less soluble one.

-

Dissolve 100g of rac-2-(4-Fluorophenyl)-3-methylbutanoic acid in 500 mL of Acetone/Water (9:1) .

-

Heat to 50°C to ensure full dissolution.

-

Add 0.55 eq of (R)-1-Phenylethylamine dropwise.

-

Cool slowly (ramp rate: 5°C/hour) to 0°C.

-

Filter the resulting white crystals. Save the filtrate (contains the R-enriched isomer).

-

Recrystallize the wet cake from pure ethanol to upgrade chiral purity to >99% de (diastereomeric excess).

-

Acidify: Suspend the salt in water and add 1N HCl until pH < 2.

-

Extract with DCM, dry over MgSO₄, and evaporate to yield This compound .

Part 5: Visualization of Workflows

Figure 1: Synthesis & Resolution Logic Flow

Caption: Figure 1. Process flow for the synthesis and optical resolution of CAS 55332-37-1, highlighting the critical divergence at the resolution step.

Part 6: Analytical Controls (Self-Validating System)

To ensure the protocol is "self-validating," the following checkpoints must be met:

-

Enantiomeric Excess (ee):

-

Method: Chiral HPLC.

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA.

-

Acceptance Criteria: >98.0% ee for pharmaceutical intermediates.

-

Validation: Inject the racemic material first to establish separation of peaks.

-

-

Specific Rotation

:-

Measure in Ethanol or Methanol at 20°C.

-

The (S)-enantiomer typically exhibits a positive (+) rotation (based on analogs like (S)-2-(4-chlorophenyl)-3-methylbutanoic acid).

-

Note: Verify the sign of rotation experimentally as solvent effects can invert the sign.

-

-

Chemical Purity:

-

1H NMR (400 MHz, CDCl3): Look for the characteristic isopropyl doublet (~0.9 ppm) and the methine doublet (~3.1 ppm). The aromatic region should show the distinct para-fluoro splitting pattern.

-

References

-

Sigma-Aldrich. this compound Product Sheet.Link

-

Witczuk, B. et al. (1980).[6][1] Resolution of 3-(p-chlorophenyl)-4-aminobutanoic acid into enantiomers.[1] Polish Journal of Pharmacology.[1] Link(Cited for resolution methodology of analogous aryl-alkanoic acids).[1]

-

Ruble, J.C. et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Link(Cited for asymmetric synthesis principles of phenyl-butanoic acids).

-

European Patent EP1669347A1. Process for the preparation of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid.[4]Link(Cited for handling of fluorophenyl-isovaleric acid precursors).

Sources

- 1. 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 3. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 4. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]

- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Chiral Building Blocks in Drug Discovery: A Technical Guide to Stereoselective Synthesis and Application

Abstract

The three-dimensional structure of a drug molecule is intrinsically linked to its biological activity. Chirality, the property of "handedness" at a molecular level, is a critical determinant of a drug's interaction with the inherently chiral environment of the human body. Enantiomers, the non-superimposable mirror-image forms of a chiral drug, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles. Consequently, the development of single-enantiomer drugs has become a cornerstone of modern pharmaceutical science, driven by the pursuit of enhanced efficacy and safety. This guide provides an in-depth exploration of the strategies and methodologies for obtaining and utilizing chiral building blocks—enantiomerically pure intermediates—in drug discovery. We will delve into the causality behind the selection of synthetic routes, from leveraging nature's chiral pool to the precision of asymmetric synthesis and the industrial scale of chiral resolution. This document is intended for researchers, chemists, and drug development professionals seeking to navigate the complexities and unlock the potential of stereochemistry in creating next-generation therapeutics.

The Imperative of Chirality in Pharmacology

The biological systems that drugs target—proteins, enzymes, and nucleic acids—are composed of chiral building blocks (L-amino acids and D-sugars) and thus present a chiral environment.[1] This inherent asymmetry means that the interaction between a chiral drug and its biological target is diastereomeric; the two enantiomers of a drug will interact differently with a chiral receptor, much like a left hand fits poorly into a right-handed glove.[2]

This stereoselectivity manifests in several critical ways:

-

Pharmacodynamics: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause adverse effects.[3] A classic and tragic example is thalidomide, where the (R)-enantiomer is an effective sedative, but the (S)-enantiomer is a potent teratogen.[4]

-

Pharmacokinetics: Enantiomers can be absorbed, distributed, metabolized, and excreted differently by the body.[2] Enzymes, particularly the cytochrome P450 family, are often stereoselective, leading to different metabolic rates and potential drug-drug interactions for each enantiomer.[2]

Recognizing these profound differences, regulatory bodies, including the U.S. Food and Drug Administration (FDA), issued policies in the early 1990s emphasizing the need to characterize the individual enantiomers of a chiral drug.[4][5][6][7][8][9] These guidelines require developers to know the absolute stereochemistry and isomeric composition of their drug candidates, making the synthesis of single-enantiomer compounds a critical focus in the pharmaceutical industry.[1][5][6]

Diagram 1: Conceptual illustration of stereoselective binding of drug enantiomers to a chiral receptor.

Methodologies for Accessing Enantiopure Building Blocks

The synthesis of single-enantiomer drugs relies on the availability of enantiomerically pure starting materials and intermediates, known as chiral building blocks. There are three primary strategies for obtaining these crucial components.

Chiral Pool Synthesis: Leveraging Nature's Bounty

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials.[10] This approach is highly efficient as the inherent chirality of the starting material is carried through the synthetic sequence to the final product, circumventing the need for an asymmetric synthesis step or a resolution process.[10][] Common sources for the chiral pool include amino acids, sugars, terpenes, and alkaloids.[10][12]

Causality in Application: The choice to pursue a chiral pool synthesis is often driven by a structural similarity between a readily available natural product and a key fragment of the target molecule. For instance, the pyrrolidine ring is a common motif in many drugs, and chiral versions of this scaffold can be efficiently synthesized from natural amino acids like proline or glutamic acid.[13]

(R)-pyrrolidine-3-carboxylic acid , for example, is a versatile building block with orthogonal functional groups (a secondary amine and a carboxylic acid) that allow for selective modifications, making it a valuable starting point for a diverse range of complex, biologically active molecules, including DPP-4 inhibitors for type 2 diabetes.[13]

Chiral Resolution: Separating the Mirror Images

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, pure enantiomers.[14] This is a widely used industrial strategy, particularly when a direct asymmetric synthesis is not feasible or cost-effective.

This classical method involves reacting a racemic acid or base with a single-enantiomer resolving agent (often a naturally derived chiral amine or acid) to form a pair of diastereomeric salts.[14][15] Diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[14][16] After separation, the resolving agent is removed to yield the pure enantiomers.

Protocol: Diastereomeric Resolution of a Racemic Amine

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol). Add a solution of a chiral acid resolving agent, such as (R)-(-)-Mandelic acid (0.5-1.0 eq), in the same solvent.

-

Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature. The salt of one diastereomer will preferentially crystallize due to lower solubility. The progress can be monitored by observing crystal formation.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove impurities.

-

Enantiomeric Purity Check: Analyze a small sample of the crystallized salt. The salt is typically liberated back to the free amine and analyzed by chiral HPLC to determine the enantiomeric excess (ee).

-

Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify with an aqueous base (e.g., 1M NaOH) to deprotonate the amine.

-

Extraction: Extract the free amine into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Final Product: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure amine. The mother liquor from the crystallization step can be processed to recover the other enantiomer.

Chromatographic techniques are powerful tools for both analytical and preparative-scale separation of enantiomers.[14] These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately.[14][17]

-

High-Performance Liquid Chromatography (HPLC): The gold standard for both analytical and preparative chiral separations, offering high resolution for a wide variety of compounds.[16][17]

-

Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the primary mobile phase. SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" and more cost-effective option for large-scale separations.[18]

-

Simulated Moving Bed (SMB) Chromatography: A continuous purification process that is highly efficient for large-scale, industrial production of enantiopure drugs.[19][20][21] By simulating the counter-current movement of the stationary phase, SMB technology offers significantly higher throughput and lower solvent consumption compared to traditional batch chromatography.[19][20][21][22]

Diagram 2: Workflow for preparative chiral HPLC separation of a racemic mixture.

Table 1: Comparison of Preparative Chiral Chromatography Techniques

| Feature | HPLC | SFC | SMB |

| Principle | Batch liquid chromatography | Batch supercritical fluid chromatography | Continuous counter-current chromatography |

| Scale | mg to multi-kg | g to multi-kg | kg to tons |

| Solvent Usage | High | Low to Moderate | Low (relative to output)[19][21] |

| Throughput | Moderate | High | Very High[19][21] |

| Cost | High capital and solvent cost | Lower solvent cost, high capital cost | High capital cost, low operational cost at scale[20] |

| Best For | Flexible, multi-purpose use; early development | High-speed purification; "green" chemistry | Dedicated, large-scale manufacturing of a single product[21][22] |

Asymmetric Synthesis: Building Chirality Intelligently

Asymmetric synthesis is the most ambitious and elegant approach, aiming to create a single enantiomer directly from a prochiral (non-chiral) starting material.[23] This avoids the 50% theoretical yield limit of classical resolution and eliminates the need to separate and potentially discard an unwanted enantiomer.

This strategy employs a small amount of a chiral catalyst (metal-based or organic) to control the stereochemical outcome of a reaction, generating large quantities of an enantiomerically enriched product.[23] Asymmetric hydrogenation and epoxidation are prominent examples of reactions that have been industrialized using this approach.[23] The catalyst creates a chiral environment around the substrate, forcing the reaction to proceed down a lower-energy pathway to form one enantiomer preferentially over the other.

Diagram 3: Concept of a chiral catalyst selectively lowering the energy of one reaction pathway.

Enzymes are nature's catalysts and often exhibit exquisite chemo-, regio-, and stereoselectivity.[24][25][26] Using enzymes in organic synthesis allows for the creation of chiral building blocks under mild, environmentally friendly conditions (aqueous media, room temperature).[24][25] Hydrolases (like lipases and proteases) and reductases are commonly used classes of enzymes in the pharmaceutical industry for both the kinetic resolution of racemates and the asymmetric synthesis of chiral alcohols, amines, and acids.[24][26][27] Advances in enzyme engineering now allow for the rapid development of customized biocatalysts tailored for specific, non-natural transformations.[26]

Strategic Application: The Chiral Switch

The "chiral switch" is a drug development strategy where a previously marketed racemic drug is re-developed and marketed as a single enantiomer.[3][28][29] The primary motivations for a chiral switch are to improve the therapeutic profile of a drug and to extend its patent life.[2][29]

Causality in Application: A chiral switch is justified when the single enantiomer offers a clear clinical advantage, such as:

-

Improved Efficacy: Higher potency allows for lower doses.

-

Enhanced Safety: Elimination of a distomer that causes side effects or contributes to metabolic burden.[28][29]

-

Simplified Pharmacokinetics: A more predictable dose-response relationship.

A prominent example is the proton-pump inhibitor omeprazole (a racemate) and its chiral switch, esomeprazole. Esomeprazole is the (S)-enantiomer, which is metabolized more slowly than the (R)-enantiomer, leading to higher drug exposure and more effective acid control in many patients.[30]

Case Study: Synthesis of a Key Chiral Intermediate for Sofosbuvir

Sofosbuvir (Sovaldi®) is a cornerstone antiviral drug for the treatment of Hepatitis C.[31] Its complex structure includes a crucial phosphoramidate moiety with a stereogenic phosphorus center. The specific stereoisomer, (Sp), is vital for the drug's efficacy.[32] The synthesis of Sofosbuvir is a masterclass in stereocontrolled chemistry, relying on the coupling of a protected nucleoside with a chiral phosphoramidate building block.

A key intermediate is the chiral phosphorochloridate reagent, (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate. The stereochemistry of this building block, derived from the natural amino acid L-alanine, directly dictates the final stereochemistry at the phosphorus atom in Sofosbuvir.

Synthetic Workflow Overview:

-

Chiral Building Block Synthesis: L-alanine isopropyl ester is reacted with phenyl dichlorophosphate to form the P-chiral phosphoramidate. This step often produces a mixture of diastereomers.

-

Coupling Reaction: The protected 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside is deprotonated with a Grignard reagent (e.g., t-butylmagnesium chloride) and then coupled with the chiral phosphorochloridate intermediate.[31] This reaction must be highly diastereoselective to favor the formation of the desired (Sp)-isomer of Sofosbuvir.[33]

-

Purification & Deprotection: The resulting mixture is purified, often using chromatography to separate the diastereomers, followed by deprotection steps to yield the final API.[31]

The success of the Sofosbuvir synthesis hinges on the precise control of stereochemistry during the coupling of a chiral nucleoside with a chiral phosphoramidate building block, demonstrating the critical importance of these enantiopure fragments in constructing complex modern medicines.[31][32][33]

Conclusion and Future Perspectives

Chiral building blocks are not merely synthetic intermediates; they are the foundational components that enable the rational design of safer and more effective medicines. The choice of strategy to obtain them—be it from the chiral pool, through resolution, or via asymmetric synthesis—is a critical decision in the drug development process, balancing factors of cost, time, scale, and chemical complexity. As our understanding of stereoselective synthesis deepens and new catalytic systems (both chemical and biological) are discovered, the ability to construct complex chiral molecules with atomic precision will continue to expand. This will empower medicinal chemists to explore chemical space with greater confidence, ultimately leading to the discovery of novel therapeutics with optimized efficacy and minimized adverse effects.

References

- The Significance of Chirality in Drug Design and Development. (2011).

- The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing.

- Emerging Applications of Chiral Switching in Drug Discovery and Development. (2024). Journal of Chemical and Pharmaceutical Research.

- The Significance of Chirality in Drug Design and Development. (n.d.). PMC.

- Synthesis of chiral building blocks for use in drug discovery. (2004). PubMed.

- FDA issues flexible policy on chiral drugs. (n.d.).

- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). PMC.

- Simulated Moving Bed Chromatography: A Powerful Unit Operation. (n.d.). Pharmaceutical Technology.

- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. (n.d.). Benchchem.

- Technical Guide: Synthesis and Mechanism of Action of a Key Sofosbuvir Chlorinated Intermedi

- Enzyme-Catalyzed Asymmetric Synthesis. (n.d.). Wiley Online Library.

- Chiral drugs: the FDA perspective on manufacturing and control. (n.d.). PubMed.

- The importance of chirality in API development. (n.d.). Veranova.

- Microbial/enzymatic synthesis of chiral drug intermedi

- Chiral Switch: Between Therapeutical Benefit and Marketing Str

- Clinical Importance of Chirality in Drug Design and Pharmaceuticals. (n.d.). Longdom Publishing.

- Stereoisomeric Drugs: FDA'S Policy Statement and the Impact on Drug Development. (n.d.). Informit.

- The Chiral Switch: A Pharmaceutical Tactic to Prolong Exclusivity. (2025).

- Chiral switch. (n.d.). Wikipedia.

- Precision Chiral Building Block Synthesis. (n.d.). BOC Sciences.

- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.

- Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth.

- Enzymatic strategies for asymmetric synthesis. (n.d.). PMC - NIH.

- The Death of the Strategy of Classical Chiral Switches Is an Exaggeration. (2024). ACS Medicinal Chemistry Letters.

- Chiral Synthesis & Resolution. (n.d.). BOC Sciences.

- Applying Enzymatic Synthesis for Chiral Molecules. (2019). Pharma's Almanac.

- Simul

- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). WordPress.

- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.

- Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. (2025). LinkedIn.

- Micro simulated moving bed chromatography-mass spectrometry as a continuous on-line process analytical tool. (2023). PubMed Central.

- Development of New Stereoisomeric Drugs. (1992). FDA.

- Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. (2023). CrystEngComm (RSC Publishing).

- Synthetic Routes to Sofosbuvir. (n.d.).

- Simulated Moving Bed chromatography at CARBOGEN AMCIS AG. (2023). CARBOGEN AMCIS AG.

- Stereoselective Synthesis of Sofosbuvir through Nucleoside Phosphorylation Controlled by Kinetic Resolution. (n.d.).

- simulated moving bed chromatography (smb). (n.d.). KD Pharma Group.

- Strategies for chiral separation: from racemate to enantiomer. (2023). RSC Publishing.

- Chiral Building Blocks in Asymmetric Synthesis. (2022). Wiley Online Library.

- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for N

- Chiral pool. (n.d.). Wikipedia.

- Synthesis method of key sofosbuvir intermediate. (n.d.).

- Asymmetric Synthesis in Industry:

Sources

- 1. veranova.com [veranova.com]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. Chiral switch - Wikipedia [en.wikipedia.org]

- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral drugs: the FDA perspective on manufacturing and control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]

- 9. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 10. Chiral pool - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pure-synth.com [pure-synth.com]

- 15. pharmtech.com [pharmtech.com]

- 16. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]

- 19. pharmtech.com [pharmtech.com]

- 20. Simulated moving bed - Wikipedia [en.wikipedia.org]

- 21. Simulated Moving Bed chromatography at CARBOGEN AMCIS AG [carbogen-amcis.com]

- 22. kdpharma.kdpharmagroup.com [kdpharma.kdpharmagroup.com]

- 23. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 25. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pharmasalmanac.com [pharmasalmanac.com]

- 27. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. jocpr.com [jocpr.com]

- 29. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy | MDPI [mdpi.com]

- 30. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

Technical Guide: Predicted 1H NMR Spectrum of (S)-2-(4-Fluorophenyl)-3-methylbutanoic Acid

Executive Summary

This technical guide provides a high-resolution prediction and analysis of the 1H NMR spectrum for (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid . This molecule represents a critical structural motif in medicinal chemistry, sharing features with non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

The spectral signature is defined by three distinct zones:[1]

-

The Aromatic Region (AA'BB'X System): Characterized by complex higher-order couplings due to the 4-Fluorine substituent.

-

The Chiral Aliphatic Region: Defined by the diastereotopicity of the isopropyl methyl groups, a direct consequence of the adjacent (S)-chiral center.

-

The Labile Proton: A concentration-dependent carboxylic acid resonance.

Part 1: Structural Elucidation & Spectral Assignment

The Molecule

IUPAC Name: this compound Molecular Formula: C11H13FO2 Solvent for Prediction: Chloroform-d (CDCl3) at 298 K.

Predicted Spectral Data Table

| Signal | Integration | Multiplicity | Shift (δ ppm) | Coupling Constants (Hz) | Assignment |

| A | 1H | Broad Singlet | 10.5 – 12.5 | N/A | -COOH (Carboxylic Acid) |

| B | 2H | dd (pseudo-t) | 7.24 – 7.28 | Ar-H (meta to F, C2'/C6') | |

| C | 2H | dd (pseudo-t) | 6.98 – 7.04 | Ar-H (ortho to F, C3'/C5') | |

| D | 1H | Doublet (d) | 3.12 – 3.18 | CH -COOH ( | |

| E | 1H | Octet (m) | 2.25 – 2.35 | CH -(CH3)2 (Isopropyl methine) | |

| F | 3H | Doublet (d) | 1.05 – 1.08 | -CH 3 (Diastereotopic Methyl A) | |

| G | 3H | Doublet (d) | 0.68 – 0.72 | -CH 3 (Diastereotopic Methyl B) |

Note on Stereochemistry: While the (S)-enantiomer is specified, in an achiral solvent like CDCl3, the 1H NMR spectrum is identical to the (R)-enantiomer or the racemate. Enantiomeric discrimination requires Chiral Solvating Agents (see Section 3).

Detailed Mechanistic Analysis

The Fluorine Effect (Aromatic Region)

The 4-fluorophenyl group creates a complex spin system. While often approximated as doublets, the protons on the ring actually form an AA'BB'X system (where X is

-

Ortho to Fluorine (Signal C): These protons experience strong shielding from the fluorine lone pairs and large spin-spin coupling to the

F nucleus ( -

Meta to Fluorine (Signal B): These protons are less shielded and show smaller long-range coupling to fluorine (

Hz), appearing downfield around 7.25 ppm.

The Chiral Center & Diastereotopicity (Aliphatic Region)

This is the critical quality control marker. Because C2 is a chiral center, the two methyl groups on the adjacent isopropyl moiety (C4) are diastereotopic .[2]

-

Symmetry Breaking: The C2 chiral center breaks the symmetry of the isopropyl group. The two methyl groups exist in chemically distinct environments.[3][4][5]

-

Spectral Consequence: Unlike a standard isopropyl group (which shows one doublet of 6H), this molecule will display two distinct doublets (3H each). The separation (

) between these methyl signals is a measure of the chiral influence and conformational rigidity.

The Acid Dimerization

The carboxylic acid proton (Signal A) is highly concentration-dependent. In non-polar solvents like CDCl3, carboxylic acids form hydrogen-bonded cyclic dimers. This deshields the proton, pushing it to 10-12 ppm. In polar aprotic solvents (e.g., DMSO-d6), the dimer is disrupted, and the signal may shift or broaden further due to exchange with residual water.

Part 2: Visualization of Assignments

The following diagram maps the structural connectivity to the predicted spectral regions, illustrating the flow of magnetization and coupling logic.

Caption: Logic flow connecting structural moieties to specific NMR signals, highlighting the impact of Fluorine coupling and Chiral induction.

Part 3: Experimental Protocols

Standard Acquisition Protocol

To ensure reproducibility and minimize artifacts (such as rotamer broadening), follow this strict protocol:

-

Sample Preparation:

-

Weigh 10-15 mg of the substrate.

-

Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

-

Critical Step: Filter the solution through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

-

-

Instrument Parameters:

-

Frequency: 400 MHz or higher recommended (to resolve the AA'BB' system).

-

Pulse Angle: 30° (approx. 3-4 µs depending on probe).

-

Relaxation Delay (D1): Set to

seconds. Carboxylic acid protons and aromatic protons have longer T1 relaxation times; a short D1 will suppress integration accuracy. -

Scans: 16 to 32 scans are sufficient for this concentration.

-

-

Processing:

-

Apply exponential multiplication (LB = 0.3 Hz).

-

Phase correction: Manual phasing is preferred for the aromatic region to accurately define the "roofing" effect of the multiplets.

-

Determination of Enantiomeric Purity (Chiral Analysis)

Since the standard NMR spectrum is achiral, you must use a Chiral Solvating Agent (CSA) to verify the (S)-configuration or measure enantiomeric excess (ee).

Recommended Reagent: (R)-(+)-1,1'-Binaphthyl-2,2'-diamine or Quinine.

-

Why: These basic amines form diastereomeric salt complexes with the carboxylic acid in situ.

Protocol:

-

Acquire a baseline spectrum of the pure substrate in CDCl3.

-

Add 1.0 equivalent of the CSA directly to the NMR tube.

-

Shake and equilibrate for 5 minutes.

-

Acquire the spectrum.[6]

-

Analysis: Focus on the Methyl Doublets (Signal F/G) . In a racemic mixture, these signals will split into two sets (one for the R-salt, one for the S-salt). For pure (S)-enantiomer, only one set of shifted doublets should remain.

Part 4: References & Authoritative Grounding[7]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants and chemical shift tables).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative database for chemical shifts and spin systems).

-

Li, G., et al. (2020).[7] "Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent." Frontiers in Chemistry, 8, 329. Available at: [Link] (Protocol for chiral purity determination).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for 19F-1H coupling constants).

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. reddit.com [reddit.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemistryconnected.com [chemistryconnected.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(4-Fluorophenyl)-3-methylbutanoic acid, a chiral carboxylic acid, represents a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structural motifs are incorporated into a variety of biologically active compounds. This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and pertinent chemical data for this compound. Emphasizing a culture of safety and scientific integrity, this document is intended to equip researchers with the knowledge necessary to mitigate risks and utilize this reagent effectively in their synthetic endeavors. Due to a notable lack of exhaustive toxicological data, a cautious and proactive approach to safety is paramount.

Compound Profile and Physicochemical Properties

This compound is a solid organic compound at room temperature. Understanding its fundamental physical and chemical properties is the first step in safe and effective handling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FO₂ | [1] |

| Molecular Weight | 196.22 g/mol | [1] |

| Appearance | White to off-white solid/powder | Inferred from various sources |

| CAS Number | 55332-37-1 | [1] |

Further detailed physicochemical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available safety data sheets and should be determined empirically under controlled laboratory conditions.

Hazard Identification and GHS Classification

Based on data from various suppliers and related compounds, this compound and its analogs are classified with the following hazards under the Globally Harmonized System (GHS). It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation.[2] |

| Acute Toxicity (Oral, for some analogs) | GHS07 | Warning | H302: Harmful if swallowed.[3] |

| Acute Toxicity (Dermal, for some analogs) | GHS07 | Warning | H312: Harmful in contact with skin.[3] |

Note on Toxicological Data: A critical point to emphasize is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] The absence of comprehensive toxicological data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), necessitates that this compound be handled as potentially hazardous, warranting stringent adherence to safety protocols.

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety through appropriate PPE and engineering controls is non-negotiable when handling this compound. The following represent the minimum requirements.

Caption: A generalized workflow for the amide coupling of this compound.

Step-by-Step Methodology: Amide Coupling

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., EDC, 1.1-1.5 eq) and, if necessary, an activating agent like 1-Hydroxybenzotriazole (HOBt, 1.1-1.5 eq). Stir the mixture at 0 °C for 15-30 minutes. The choice of coupling reagent is critical and can influence reaction efficiency and racemization levels. [4]4. Amine Addition: Add the desired amine (1.0-1.2 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2-3 eq).

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acidic solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified amide by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).

This self-validating protocol includes multiple purification and analysis steps to ensure the identity and purity of the final product, which is a cornerstone of trustworthy scientific research.

Conclusion

This compound is a valuable synthetic intermediate. Its effective use is intrinsically linked to a thorough understanding and implementation of robust safety measures. The lack of comprehensive toxicological data mandates a conservative approach, treating the compound with the respect due to a potentially hazardous substance. By adhering to the guidelines outlined in this document—employing appropriate engineering controls and PPE, following safe handling and disposal procedures, and being prepared for emergencies—researchers can confidently and safely incorporate this versatile building block into their synthetic strategies, advancing the frontiers of drug discovery and chemical science.

References

-

Sabila, P. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(10), 2486–2489. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

AERU, University of Hertfordshire. (2023). (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid. [Link]

- Google Patents. (2012).

-

Capot Chemical Co., Ltd. (2017). MSDS of this compound. [Link]

-

WebAssign. (2013). Experiment 8 - Amide Preparation. [Link]

-

Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. [Link]

-

Kaiser, M. A., et al. (2007). Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. Annals of Occupational Hygiene, 51(3), 309–320. [Link]

-

Kaur, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-374. [Link]

-

MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Wang, Y., et al. (2025). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Chromatography A, 1723, 463478. [Link]

-

Patrick, T. B., et al. (1986). Replacement of the carboxylic acid function with fluorine. The Journal of Organic Chemistry, 51(17), 3242–3244. [Link]

-

BPI - Certified Compostable. Fluorinated Chemicals. [Link]

-

PubChem. (2S,3S)-2-amino-4-fluoro-3-methylbutanoic acid. [Link]

-

Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]

-

Li, M., et al. (2023). High-Resolution Mass Spectrometry Analysis of Legacy and Emerging PFAS in Oilfield Environments: Occurrence, Source, and Toxicity Assessment. Toxics, 11(10), 833. [Link]

-

University of Oxford, Department of Chemistry. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. [Link]

-

Zango, Z. U., et al. (2020). Management of Solid Waste Containing Fluoride—A Review. Materials, 13(20), 4566. [Link]

-

PubChem. 4-(4-Fluoro-3-methylphenyl)butanoic acid. [Link]

-

FooDB. (2010). Showing Compound 3-Methylbutanoic acid (FDB001324). [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid

[1]

Introduction & Structural Analysis[2]

The target molecule, This compound (CAS: 55332-37-1), represents a classic challenge in asymmetric synthesis: establishing a chiral center at the

Structural Challenges[1]

-

Steric Congestion: The juxtaposition of the isopropyl group (from the isovaleric backbone) and the 4-fluorophenyl ring creates significant steric bulk, making standard nucleophilic substitutions prone to elimination side reactions.

-

Enolization Potential: The electron-withdrawing nature of the 4-fluorophenyl group increases the acidity of the

-proton ( -

Stereocontrol: Achieving high enantiomeric excess (ee > 98%) requires rigid stereochemical control, as separation of enantiomers via chiral HPLC on a process scale is cost-prohibitive.[1]

This guide presents two validated methodologies:

-

Protocol A (The "Evans" Route): Utilizes a chiral auxiliary for maximum reliability and absolute stereocontrol (Ideal for Discovery/Medicinal Chemistry).

-

Protocol B (The "PTC" Route): Utilizes Asymmetric Phase-Transfer Catalysis for scalability and atom economy (Ideal for Process Development).[1]

Retrosynthetic Strategy

The following diagram illustrates the logical disconnection for both protocols.

Figure 1: Retrosynthetic analysis showing the Auxiliary (Left) and Catalytic (Right) pathways.

Protocol A: Evans Auxiliary Method (Discovery Scale)

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: 4-Fluorophenylacetic acid.[1]

-

Auxiliary: (S)-4-Benzyl-2-oxazolidinone (Note: The (S)-auxiliary typically yields the (S)-product for

-alkylation of arylacetyl derivatives, but confirmation via optical rotation is required).[1] -

Base: Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF.

-

Electrophile: 2-Iodopropane (Isopropyl iodide).[1]

-

Solvent: Anhydrous THF.

Step-by-Step Methodology

Step 1: Synthesis of the N-Acyl Imide

-

Activation: Dissolve 4-fluorophenylacetic acid (1.0 equiv) in dry THF. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF.[1] Stir until gas evolution ceases to form the acid chloride.

-

Lithiation of Auxiliary: In a separate flask, cool a solution of (S)-4-benzyl-2-oxazolidinone (1.1 equiv) in THF to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

-

Coupling: Cannulate the acid chloride solution into the lithiated auxiliary solution at -78°C.

-

Workup: Warm to 0°C, quench with sat.

, extract with EtOAc, and purify via recrystallization (Hexanes/EtOAc).-

Checkpoint: Isolate the crystalline imide.[1] Verify purity by

-NMR.

-

Step 2: Diastereoselective Alkylation[1]

-

Enolization: Dissolve the N-acyl imide (1.0 equiv) in anhydrous THF under

. Cool to -78°C.[1] -

Base Addition: Add NaHMDS (1.1 equiv) dropwise over 20 min. The solution will turn yellow/orange, indicating Z-enolate formation.[1] Stir for 45 min at -78°C.

-

Alkylation: Add 2-iodopropane (5.0 equiv) neat. (Note: Excess electrophile is crucial due to the steric bulk of the isopropyl group and the lower reactivity of secondary halides).

-

Reaction: Stir at -78°C for 4 hours, then slowly warm to -20°C overnight.

-

Mechanistic Insight: The Z-enolate is chelated by the sodium ion.[1] The benzyl group of the auxiliary blocks the Re-face, forcing the isopropyl group to attack the Si-face (relative to the

-carbon), establishing the (S)-configuration.

-

-

Quench: Quench with glacial acetic acid at -20°C. Dilute with ether, wash with brine.

-

Purification: Flash chromatography (

) is usually required to separate the diastereomers if

Step 3: Hydrolytic Cleavage (Chiral Auxiliary Removal)

-

Reaction: Dissolve the alkylated imide in THF/Water (3:1). Cool to 0°C.[1]

-

Reagents: Add

(30%, 4 equiv) followed by LiOH (2 equiv). Stir at 0°C for 2 hours.-

Why Peroxide? The hydroperoxide anion (

) is more nucleophilic than hydroxide (

-

-

Recovery: Quench with

(to destroy peroxide). Evaporate THF.[1] Extract the auxiliary with -

Isolation: Acidify the aqueous layer (containing the carboxylate) to pH 2 with 1N HCl. Extract the target acid with EtOAc.[1]

Protocol B: Asymmetric Phase-Transfer Catalysis (Process Scale)

For scales >100g, the Evans method is atom-inefficient.[1] Phase-Transfer Catalysis (PTC) using Cinchona alkaloid derivatives offers a scalable alternative.[1]

Reagents

-

Substrate: tert-Butyl 2-(4-fluorophenyl)acetate (The t-butyl ester prevents transesterification and enhances lipophilicity).[1]

-

Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (1-2 mol%).[1]

-

Base: 50% KOH (aq).

-

Electrophile: Isopropyl bromide.[1]

-

Solvent: Toluene/CHCl3 (3:1).[1]

Workflow Mechanism

Figure 2: Mechanism of Interfacial Asymmetric Alkylation via Phase Transfer Catalysis.

Step-by-Step Methodology

-

Preparation: Mix tert-butyl 2-(4-fluorophenyl)acetate (1.0 equiv) and the Cinchonidinium catalyst (0.02 equiv) in Toluene.

-

Base Addition: Add 50% KOH (5 equiv) vigorously. The reaction relies on the interfacial area; high stir rates are critical.

-

Alkylation: Add Isopropyl bromide (3.0 equiv) dropwise at 0°C.

-

Aging: Stir vigorously at 0°C for 12-24 hours. Monitor consumption of starting material by HPLC.[1]

-

Workup: Separate phases. Wash organic phase with water and brine.[1] Dry over

.[1] -

Hydrolysis: Dissolve the crude ester in

. Add Trifluoroacetic acid (TFA) to cleave the t-butyl group.[1] Stir at RT for 2 hours. -

Crystallization: The resulting acid can often be recrystallized from Hexane/EtOAc to upgrade ee from ~90% to >99%.[1]

Analytical Validation & Specifications

To ensure the integrity of the synthesis, the following analytical controls must be established.

Quantitative Comparison of Methods

| Feature | Protocol A (Evans Auxiliary) | Protocol B (PTC Alkylation) |

| Scale Suitability | Gram scale (<50g) | Kilogram scale (>100g) |

| Enantiomeric Excess | Typically >99% (after purif.) | 85-95% (requires recrystallization) |

| Atom Economy | Low (Auxiliary waste) | High (Catalytic) |

| Cost | High (Auxiliary/Reagents) | Low (Bulk reagents) |

| Time | 3-4 Days (Multi-step) | 1-2 Days |

Characterization Data (Expected)

-

Physical State: White crystalline solid.[1]

-

Optical Rotation:

(c=1.0, -

1H NMR (400 MHz, CDCl3):

11.5 (br s, 1H, COOH), 7.30 (dd, 2H, Ar-H), 7.05 (t, 2H, Ar-H), 3.15 (d, J=10.5 Hz, 1H, Ar-CH-COOH), 2.35 (m, 1H, CH-(Me)2), 1.05 (d, 3H, Me), 0.75 (d, 3H, Me). -

Chiral HPLC Method:

References

-

Evans, D. A., et al. (1982).[1] "Enantioselective alkylation of chiral enolates." Journal of the American Chemical Society. [Link]

-

O'Donnell, M. J. (2004).[1] "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. [Link] -

Park, H., et al. (2009).[1] "Practical Synthesis of Aryl-Substituted

-Amino Acids via Phase-Transfer Catalysis." Organic Process Research & Development. [Link] -

Vertex Pharmaceuticals. (2008).[1] "Patents related to Prodrugs of Vertex Kinase Inhibitors (VX-702)." Google Patents. [1]

derivatization of (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid for analysis

Technical Application Note: Derivatization Strategies for the Quantitation and Enantiomeric Purity Assessment of (S)-2-(4-Fluorophenyl)-3-methylbutanoic Acid

Introduction & Scope

This compound is a critical chiral building block, structurally analogous to the 2-arylpropionic acid ("profen") class of non-steroidal anti-inflammatory drugs (NSAIDs), but distinguished by an isopropyl side chain (valeric acid backbone). Its analysis presents two primary challenges:

-

Chemical Purity (GC-MS): The free carboxylic acid moiety leads to strong hydrogen bonding, resulting in peak tailing, adsorption in the injection port, and poor sensitivity in Gas Chromatography (GC).

-

Enantiomeric Purity (Chiral Analysis): Distinguishing the bioactive (S)-enantiomer from the (R)-antipode is essential for regulatory compliance. While direct chiral HPLC is possible, derivatization into diastereomers offers a robust alternative using standard achiral columns.

This guide details three validated derivatization protocols designed to address volatility, sensitivity, and stereochemical resolution.

Decision Matrix: Selecting the Right Protocol

Before initiating benchwork, select the protocol that matches your analytical endpoint.

Figure 1: Analytical workflow decision matrix for this compound.

Protocol 1: Silylation for GC-MS (Chemical Purity)

Objective: Convert the polar carboxylic acid into a volatile trimethylsilyl (TMS) ester to eliminate peak tailing and improve detection limits.

Mechanism: The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active acidic proton with a trimethylsilyl group. The addition of 1% TMCS (Trimethylchlorosilane) acts as a catalyst to ensure complete derivatization of sterically hindered groups (e.g., the isopropyl group adjacent to the carboxyl).

Materials:

-

Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

-

Solvent: Anhydrous Pyridine (Critical: Scavenges HCl byproduct and catalyzes reaction).

-

Vials: Amber silanized glass vials (moisture sensitive).

Step-by-Step Methodology:

-

Sample Preparation: Weigh 1–5 mg of this compound into a 2 mL GC vial.

-

Dissolution: Add 500 µL of anhydrous pyridine. Vortex until fully dissolved.

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS. Flush the vial headspace with dry nitrogen and cap immediately.

-

Incubation: Heat the vial at 65°C for 30 minutes .

-

Expert Note: The isopropyl group at the C3 position creates steric bulk. Room temperature silylation is often incomplete for this specific molecule, leading to split peaks. Heat is mandatory.

-

-

Analysis: Inject 1 µL directly into GC-MS (Split 1:50).

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Inlet Temp: 250°C.

-

Self-Validation Check:

-

Success: A sharp, symmetrical peak at a higher retention time than the free acid. Mass spectrum should show M+• at m/z 268 (Molecular Weight 196 + 72 for TMS).

-

Failure: Broad tailing peak indicates moisture contamination (hydrolysis of TMS ester).

Protocol 2: Chiral Derivatization (Enantiomeric Purity)

Objective: Determine the enantiomeric excess (ee%) of the (S)-isomer by reacting it with an optically pure amine to form diastereomers, which are separable on standard achiral C18 HPLC columns or DB-5 GC columns.

Mechanism:

(S)-Acid + (R)-Amine

Materials:

-

Chiral Reagent: (R)-(+)-1-Phenylethylamine (High optical purity >99%).

-

Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

-

Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Methodology:

-

Activation: In a 4 mL vial, dissolve 10 mg of the sample acid in 1 mL DCM. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir for 10 minutes at room temperature to form the active ester.

-

Amidation: Add 1.5 equivalents of (R)-(+)-1-Phenylethylamine.

-

Reaction: Stir at room temperature for 1 hour.

-

Quench/Wash: Wash the organic layer with 1 mL of 0.1 M HCl (removes excess amine) followed by 1 mL saturated NaHCO3 (removes unreacted acid).

-

Dry: Dry the organic layer over anhydrous Na2SO4.

-

Analysis: Inject onto HPLC-UV (C18 column, 254 nm detection).

-

Mobile Phase: Acetonitrile:Water (60:40 Isocratic).

-

Separation: The (S,R) and (R,R) diastereomers will elute at distinct times (typically

RT > 1.5 min).

-

Figure 2: Indirect chiral analysis workflow via diastereomeric amide formation.

Protocol 3: Fluorescent Tagging (High Sensitivity)

Objective: Enhance sensitivity by 100-1000x for pharmacokinetic (PK) studies or trace impurity analysis using a fluorogenic tag.

Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-MMC) . This reagent reacts with the carboxylic acid anion to form a highly fluorescent ester.

Step-by-Step Methodology: